2,5-Dimethyl-3-(2-methylbutyl)pyrazine
Overview
Description
2,5-Dimethyl-3-(2-methylbutyl)pyrazine is an organic compound with the molecular formula C11H18N2. It belongs to the class of alkylpyrazines, which are known for their distinctive aromatic properties. This compound is often found in various natural sources and is known for its role in flavor and fragrance chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-3-(2-methylbutyl)pyrazine can be synthesized through several methods. One common approach involves the alkylation of pyrazine derivatives. For instance, the reaction of 2,5-dimethylpyrazine with 2-methylbutyl bromide in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-(2-methylbutyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Pyrazine oxides.
Reduction: Saturated pyrazine derivatives.
Substitution: Various substituted pyrazines depending on the reagents used.
Scientific Research Applications
2,5-Dimethyl-3-(2-methylbutyl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in natural product biosynthesis and its presence in various biological systems.
Medicine: Research explores its potential as a bioactive compound with antimicrobial and antioxidant properties.
Industry: It is utilized in the flavor and fragrance industry to impart specific aromas and flavors to products
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-(2-methylbutyl)pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity. This interaction can lead to various physiological effects, including antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-3-(3-methylbutyl)pyrazine
- 3-Methyl-2-(2-methylbutyl)pyrazine
- 3,5-Dimethyl-2-(3-methylbutyl)pyrazine
Uniqueness
2,5-Dimethyl-3-(2-methylbutyl)pyrazine is unique due to its specific alkyl substitution pattern, which imparts distinct aromatic properties. This makes it particularly valuable in the flavor and fragrance industry, where subtle differences in molecular structure can lead to significant variations in sensory perception .
Properties
IUPAC Name |
2,5-dimethyl-3-(2-methylbutyl)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-5-8(2)6-11-10(4)12-7-9(3)13-11/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMKFUTVMIEDJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=NC(=CN=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342124 | |
Record name | 2,5-Dimethyl-3-(2-methylbutyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72668-36-1 | |
Record name | 2,5-Dimethyl-3-(2-methylbutyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,5-dimethyl-3-(2-methylbutyl)pyrazine interact with Wasmannia auropunctata and what are the downstream effects?
A: this compound acts as an alarm pheromone component for Wasmannia auropunctata ants. [, , , ] Upon release, this compound triggers a complex behavioral response in the ants. Field studies demonstrate that it elicits both attraction and arrestment behaviors. [, ] This means ants are initially drawn towards the source of the pheromone but then exhibit a slowing or cessation of movement upon reaching it. This dual response likely serves to quickly alert and gather nearby ants in case of a threat while preventing overcrowding at the specific point of danger.
Q2: Are there differences in the response of Wasmannia auropunctata to different concentrations or blends of this compound?
A: Field experiments indicate that a 1 mg lure of this compound elicits the strongest response in Wasmannia auropunctata. [] Interestingly, studies comparing the attractiveness of lures containing different concentrations and blends of this compound with another alarm pheromone component, 3-methyl-2-(2-methylbutyl)pyrazine, did not find significant differences in the time taken to attract a specific number of ants. [] This suggests a potential lack of synergistic effects between these two compounds under the tested conditions, although further research is needed to confirm this.
Q3: What are the implications of the observed microhabitat preferences of Wasmannia auropunctata for its management?
A: Field trapping studies utilizing this compound have revealed a preference of Wasmannia auropunctata for arboreal microhabitats. [] This information is crucial for developing targeted control strategies. Focusing control efforts on trees and other elevated areas frequented by this ant species is likely to be more effective than generalized treatments. This targeted approach can lead to more efficient resource utilization and potentially minimize the impact on non-target organisms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.